5-amino-1-(4-methylbenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(4-methylbenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-methylbenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.
Attachment of the Benzyl and Phenyl Groups: The benzyl and phenyl groups are attached via and reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Substitution: The triazole ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides.
Major Products
The major products formed from these reactions include nitroso, nitro, halogenated, and alkylated derivatives of the original compound.
Scientific Research Applications
5-amino-1-(4-methylbenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-methylbenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Benzyl and Phenyl Substituted Triazoles: These compounds have similar substituents and are used in similar applications.
Uniqueness
What sets 5-amino-1-(4-methylbenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide apart is its specific substitution pattern, which can result in unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-amino-N-(3-methylphenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-6-8-14(9-7-12)11-23-17(19)16(21-22-23)18(24)20-15-5-3-4-13(2)10-15/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDSEKVHJWJDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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